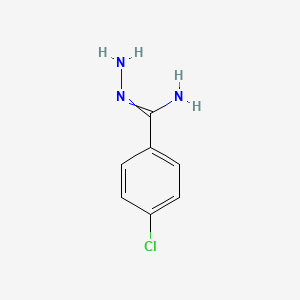

4-Chlorobenzamidrazone

Übersicht

Beschreibung

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the compound’s occurrence in nature or its synthesis .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .Wissenschaftliche Forschungsanwendungen

Antihypertensive Properties

4-Chlorobenzamidrazone derivatives have been studied for their potential antihypertensive effects. Research has shown that certain 4-substituted semicarbazone derivatives exhibit potent antihypertensive effects when orally administered to spontaneously hypertensive rats (Warren, Woodward, & Hargreaves, 1977).

Enzyme Inhibition

Thiosemicarbazones derived from 4-chlorobenzaldehyde have been synthesized and tested for their inhibitory effects on the enzyme tyrosinase. These compounds have shown significant inhibitory potency on both the monophenolase and diphenolase activities of tyrosinase, indicating potential applications in fields where tyrosinase activity modulation is relevant (Li et al., 2010).

Anticoccidial Activity

4-Chlorobenzamidrazone derivatives have been evaluated for their anticoccidial activity, particularly in poultry. One study identified a derivative that demonstrated excellent efficacy against coccidiosis in chickens (Douglas et al., 1977).

Fungicidal Properties

A novel compound synthesized from 4-chlorobenzaldehyde has been found to have good fungicidal activity against certain pathogens. This compound, synthesized through a condensation reaction and analyzed through X-ray diffraction, showed promise against Fusarium oxysporium f.sp.vasinfectum and Dothiorella gregaria, indicating potential applications in agriculture or pharmaceuticals (Da-ting et al., 2013).

Drug Delivery Enhancements

Research on 4-thioureidoiminomethylpyridinium perchlorate, related to 4-chlorobenzamidrazone, has explored its use in enhancing the delivery of drugs for tuberculosis treatment. By encapsulating this compound in poly(lactic acid)-based particles, researchers aimed to reduce systemic load and improve targeting, demonstrating potential in drug delivery systems (Churilov et al., 2018).

Historical Perspective on Drug Discovery

While not directly related to 4-chlorobenzamidrazone, a historical overview of drug discovery, including the development of chloroquine, a 4-aminoquinoline drug, provides context for the research and development of similar compounds. This perspective underscores the evolving nature of drug research and its interdisciplinary approach (Drews, 2000).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N'-amino-4-chlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4H,10H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLIPQYFLCGAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NN)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384512 | |

| Record name | 4-chlorobenzamidrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzamidrazone | |

CAS RN |

36286-75-6 | |

| Record name | 4-chlorobenzamidrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

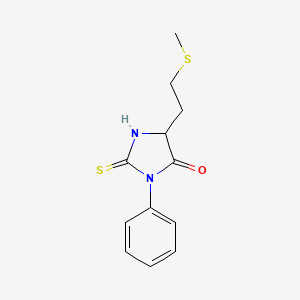

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

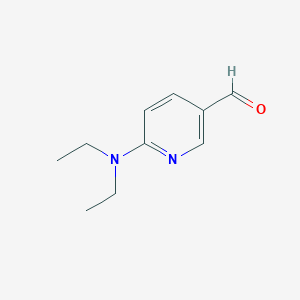

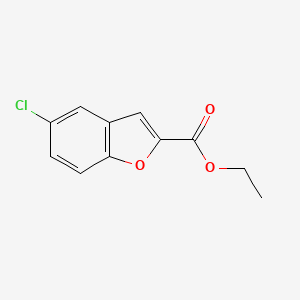

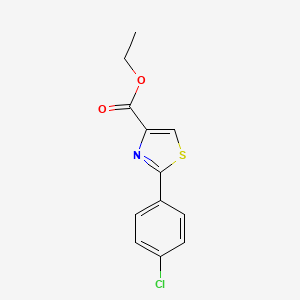

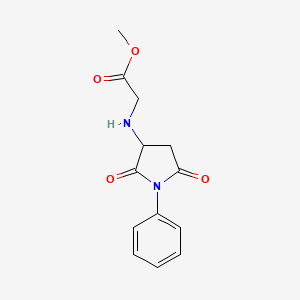

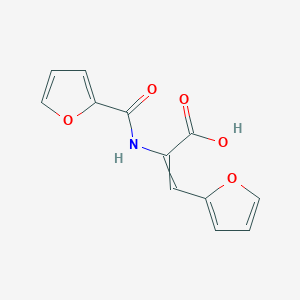

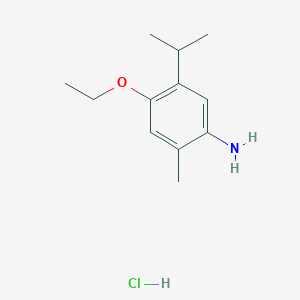

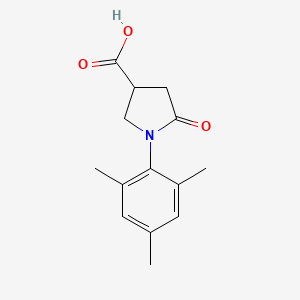

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B1351208.png)

![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)